
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate” is a thiophene derivative. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .科学的研究の応用
Tumor-Selective Agents
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate and its derivatives have been studied for their tumor-selective properties. For instance, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, a closely related compound, has shown preferential inhibition of tumor cell proliferation in various human T-lymphoma/leukemia cells, prostate, renal, central nervous system, and liver tumor cell types. This compound has demonstrated cytotoxic rather than cytostatic effects at higher concentrations, suggesting its potential as an anti-cancer agent (Thomas et al., 2014).
Chemical Synthesis and Reactivity
Studies have explored the reactivity of related compounds with orthoesters, primary amines, and hydrazines, leading to the formation of various chemical structures such as [3,2-d]4(3H)thieno- pyrimidinones. These reactions are crucial for understanding the synthesis and applications of thiophene derivatives in chemical research (Hajjem et al., 2010).
Microwave Irradiation in Synthesis
The effect of microwave irradiation on the condensation reactions of related thiophene derivatives has been studied. For example, the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate under microwave irradiation showed that it shortens the reaction time while maintaining comparable yields, highlighting the efficiency of microwave-assisted synthesis in organic chemistry (Krutošíková et al., 2000).
Anti-Proliferative Activity and Tumor Cell Selectivity
Further research on thiophene derivatives has shown pronounced anti-proliferative activity and tumor cell selectivity. Some derivatives inhibited the proliferation of T-lymphoma, prostate, kidney, and hepatoma tumor cells while being inactive against other tumor cell lines. These findings indicate the potential of these compounds in targeted cancer therapies (Thomas et al., 2017).
Synthesis and Evaluation as Anti-Cancer Agents
A series of thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties. These derivatives showed promising activity against several tumor cell lines, suggesting their potential as cytotoxic agents (Mohareb et al., 2016).
作用機序
Target of Action
Thiophene derivatives, in general, have been known to exhibit a wide range of therapeutic properties . For instance, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .
Mode of Action
In the case of thiophene derivatives, their interaction with biological targets can lead to a variety of effects, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives have been reported to impact a variety of biochemical pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
将来の方向性
Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthesis methods and exploring new applications of thiophene derivatives.
特性
IUPAC Name |
methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-11-3-5-4-13-7(9)6(5)8(10)12-2/h4H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRCGSQSPSUWAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
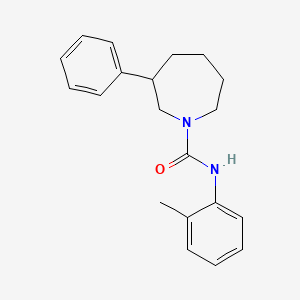
![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)
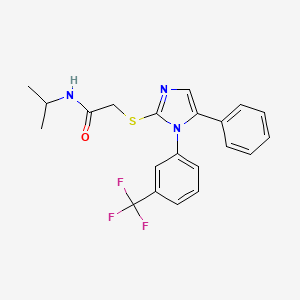
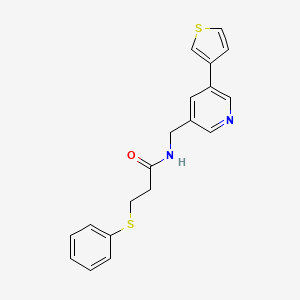

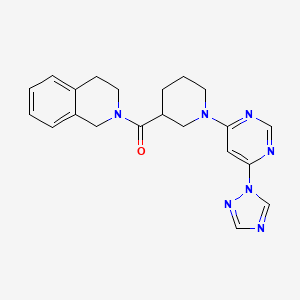
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)

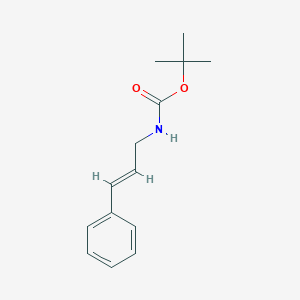

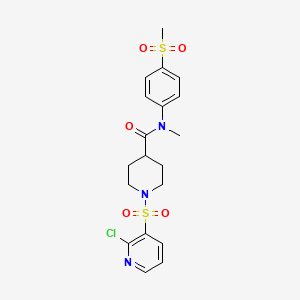
![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)
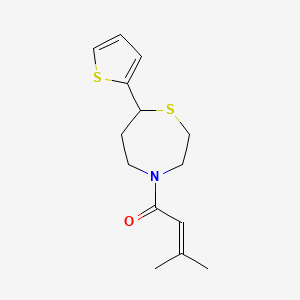
![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)
